molecular formula C23H25N5O4S B2852821 2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide CAS No. 1024313-52-7

2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide

Cat. No. B2852821
M. Wt: 467.54
InChI Key: QBJLQEFPQHJWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality 2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2,3-dihydroimidazo[1,2-c]quinazolin-2-one derivative, which is synthesized from 2-aminobenzonitrile and ethyl acetoacetate. The second intermediate is a thioether derivative of 2-oxoethylamine, which is synthesized from sec-butylamine and 2-chloroethyl ethyl sulfide. The two intermediates are then coupled using N-(2-furylmethyl)acetamide to form the final product." "Starting Materials": [ "2-aminobenzonitrile", "ethyl acetoacetate", "sec-butylamine", "2-chloroethyl ethyl sulfide", "N-(2-furylmethyl)acetamide", "reagents and solvents" ] "Reaction": [ "
Step 1:Synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-2-one derivative", "a. Dissolve 2-aminobenzonitrile (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add a catalytic amount of piperidine.", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and collect the precipitate by filtration.", "d. Wash the precipitate with ethanol and dry under vacuum to obtain the 2,3-dihydroimidazo[1,2-c]quinazolin-2-one derivative.", "
Step 2:Synthesis of thioether derivative of 2-oxoethylamine", "a. Dissolve sec-butylamine (1.0 eq) and 2-chloroethyl ethyl sulfide (1.2 eq) in dichloromethane.", "b. Add triethylamine (1.5 eq) and stir the reaction mixture at room temperature for 24 hours.", "c. Wash the reaction mixture with water and brine, and dry over anhydrous sodium sulfate.", "d. Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the thioether derivative of 2-oxoethylamine.", "
Step 3:Coupling of the two intermediates", "a. Dissolve the 2,3-dihydroimidazo[1,2-c]quinazolin-2-one derivative (1.0 eq) and thioether derivative of 2-oxoethylamine (1.2 eq) in dichloromethane.", "b. Add N-(2-furylmethyl)acetamide (1.5 eq) and a catalytic amount of triethylamine.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Wash the reaction mixture with water and brine, and dry over anhydrous sodium sulfate.", "e. Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the final product." ] }

properties

IUPAC Name

2-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-3-14(2)25-20(30)13-33-23-27-17-9-5-4-8-16(17)21-26-18(22(31)28(21)23)11-19(29)24-12-15-7-6-10-32-15/h4-10,14,18H,3,11-13H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLQEFPQHJWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

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